

Review of (3-Oxo-1-piperazinyl)acetic acid in organic synthesis

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Compound of Interest

Compound Name: (3-Oxo-1-piperazinyl)acetic acid

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An In-depth Technical Guide to (3-Oxo-1-piperazinyl)acetic Acid in Organic Synthesis

Introduction: The Strategic Value of the Piperazinone Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets and serve as a fertile ground for the development of novel therapeutics. The piperazine ring is a quintessential example, ranking as the third most common heterocycle in small-molecule pharmaceuticals.^{[1][2]} Its prevalence stems from its conformational rigidity, the synthetic tractability of its two nitrogen atoms for modulating physicochemical properties, and its ability to orient pharmacophoric groups in three-dimensional space.^{[2][3]}

Within this family, the piperazin-2-one core, a partially oxidized derivative of piperazine, offers a unique combination of structural features. The embedded amide bond introduces a planar, hydrogen-bond-donating-and-accepting unit, while retaining a secondary amine for further functionalization. When this core is functionalized at the N1 position with an acetic acid moiety, it forms (3-Oxo-1-piperazinyl)acetic acid, a versatile building block that combines the structural benefits of the piperazinone scaffold with a carboxylic acid handle, ideal for forming amide bonds or acting as a key recognition element for biological targets.

This guide serves as a technical review for researchers, scientists, and drug development professionals, exploring the synthesis, reactivity, and strategic applications of the (3-oxo-1-

piperazinyl)acetic acid scaffold and its derivatives. We will delve into the causality behind synthetic choices and highlight its role in constructing molecules with significant therapeutic potential.

Core Molecular Properties

(3-Oxo-1-piperazinyl)acetic acid is a foundational building block whose physicochemical properties are summarized below. These characteristics, particularly its polarity and hydrogen bonding potential, are critical for its utility in aqueous-phase reactions and its role in molecular recognition.

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ N ₂ O ₃	[4]
Molecular Weight	158.16 g/mol	
CAS Number	405214-33-7	[5]
Monoisotopic Mass	158.06914 Da	[4]
XlogP (Predicted)	-3.3	[4]
InChIKey	FDDVFMDIVCWGKS-UHFFFAOYSA-N	[4]
SMILES	C1CN(CC(=O)N1)CC(=O)O	[4]

Synthesis of the Piperazin-2-one Core and N-Functionalization

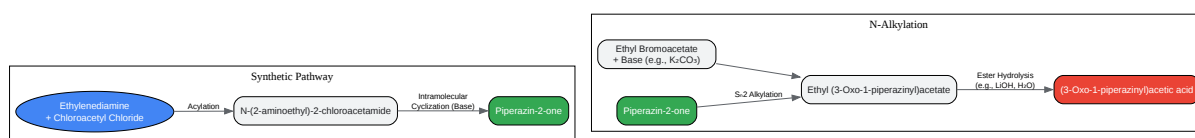
The construction of the **(3-oxo-1-piperazinyl)acetic acid** scaffold is a two-part synthetic challenge: first, the formation of the piperazin-2-one heterocycle, and second, the selective alkylation of the N1 nitrogen with an acetic acid surrogate.

Part 1: Formation of the Piperazin-2-one Ring

The piperazin-2-one core is a prevalent motif in numerous bioactive natural products and drug candidates, prompting the development of diverse and efficient synthetic strategies.[6]

A common and robust method involves the cyclization of a diamine precursor. One classical approach is the reaction of an N-substituted ethylenediamine with an α -haloacetyl halide, followed by intramolecular cyclization. A more contemporary and efficient strategy involves a cascade, metal-promoted transformation that utilizes a chloro allenylamide, a primary amine, and an aryl iodide to construct the piperazinone ring in a one-pot process, forming three new bonds and introducing two points of diversity.[7]

Another powerful route involves the reductive amination of an amino acid ester with a protected aminoacetaldehyde, followed by deprotection and spontaneous intramolecular cyclization. This method is particularly valuable for creating chiral piperazinone derivatives.[8]



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General Synthesis of **(3-Oxo-1-piperazinyl)acetic acid**.

Part 2: N1-Alkylation to Install the Acetic Acid Moiety

With the piperazin-2-one core in hand, the acetic acid side chain is typically installed via nucleophilic substitution. The N1 nitrogen of piperazin-2-one acts as a nucleophile, attacking an electrophilic two-carbon synthon, most commonly an ethyl haloacetate such as ethyl bromoacetate. The reaction is performed in the presence of a mild base (e.g., potassium carbonate) to neutralize the HBr byproduct. The resulting ester is then hydrolyzed under basic conditions (e.g., using lithium hydroxide) to yield the final **(3-oxo-1-piperazinyl)acetic acid**. This two-step sequence is a reliable and widely used method for N-alkylation in piperazine chemistry.[3][9][10]

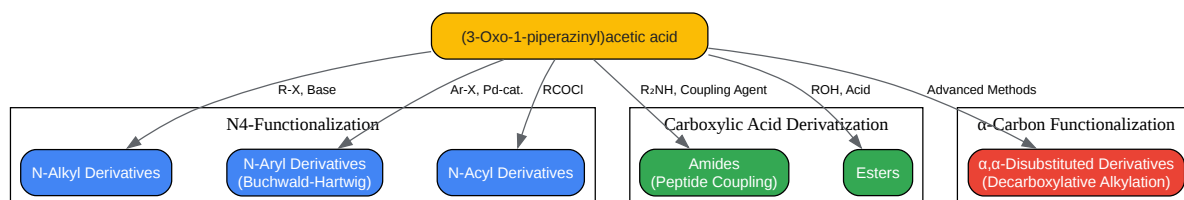
Detailed Experimental Protocol: Synthesis of Ethyl (3-Oxo-1-piperazinyl)acetate

This protocol describes the N-alkylation of piperazin-2-one, a key step in forming the title compound's precursor.

- **Reaction Setup:** To a stirred suspension of piperazin-2-one (1.0 eq) and potassium carbonate (2.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
- **Reaction Execution:** Heat the mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
- **Workup:** Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford ethyl (3-oxo-1-piperazinyl)acetate as a pure compound.
- **Hydrolysis (to form the final acid):** Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (1.5 eq) and stir at room temperature until the ester is fully consumed. Acidify the reaction mixture with 1N HCl to pH ~3-4 and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate, filter, and concentrate to yield **(3-oxo-1-piperazinyl)acetic acid**.

Reactivity and Strategic Derivatization

The true synthetic power of **(3-oxo-1-piperazinyl)acetic acid** lies in its potential for diversification at three key positions: the N4 amine, the C2 α -carbon of the acetic acid moiety, and the carboxylic acid itself. This multi-handle nature allows for the systematic exploration of chemical space in drug discovery programs.



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Key Derivatization Points of the Scaffold.

- **N4-Functionalization:** The secondary amine at the N4 position is the most common site for introducing molecular diversity.
 - **N-Alkylation:** Reaction with alkyl halides or reductive amination with aldehydes/ketones are standard methods to install alkyl groups, which can modulate lipophilicity and basicity. [3][9][10]
 - **N-Arylation:** Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the efficient synthesis of N-aryl piperazines, a common motif in CNS-active drugs. [3]
 - **N-Acylation:** Reaction with acyl chlorides or carboxylic acids (via amide coupling) introduces amide functionality, which can serve as a hydrogen bond donor/acceptor.
- **Carboxylic Acid Derivatization:** The acetic acid handle is a versatile anchor point for connecting the scaffold to other molecular fragments, most commonly through amide bond formation. This is a cornerstone of medicinal chemistry, used to link fragments and probe interactions with biological targets. The synthesis of 3-oxo-2-piperazinyl acetamides as bradykinin B1 receptor antagonists is a prime example of this strategy. [11]
- **α-Carbon Functionalization:** While less common, the carbon atoms of the piperazinone ring can also be functionalized. For instance, palladium-catalyzed decarboxylative allylic alkylation has been used to create chiral α,α-disubstituted piperazin-2-ones, demonstrating

that the ring itself can be a target for introducing stereocenters and increasing molecular complexity.[\[1\]](#)

Applications in Drug Discovery and Medicinal Chemistry

The **(3-oxo-1-piperazinyl)acetic acid** scaffold and its close relatives are integral to the development of a wide range of therapeutic agents. The piperazinone core provides a conformationally constrained scaffold that minimizes the entropic penalty of binding to a target, while the various functional handles allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.

- **Pain and Inflammation:** Derivatives of (3-oxo-2-piperazinyl)acetic acid have been developed as highly potent bradykinin B1 receptor antagonists. In this context, the piperazinone core acts as a central scaffold, with the N-sulfonyl group and the acetamide side chain making critical interactions with the receptor. These compounds showed improved metabolic stability over earlier series.[\[11\]](#)
- **Antiviral Agents:** Piperazin-2-one derivatives have demonstrated notable antiviral activity. Trisubstituted piperazinones have been identified as inhibitors of adenovirus replication, and other derivatives have shown activity against HIV-1 and HIV-2.[\[7\]](#)[\[12\]](#)
- **CNS Disorders:** The broader piperazine class is famous for its applications in central nervous system disorders.[\[13\]](#) Many antipsychotic, antidepressant, and anxiolytic drugs feature a piperazine or related moiety. The ability to modify the nitrogen atoms allows for precise control over properties like blood-brain barrier penetration and interaction with monoamine receptors.[\[13\]](#)
- **Oncology:** The piperazine ring is a key component in numerous kinase inhibitors used in cancer therapy, such as Palbociclib and Ribociclib.[\[3\]](#) The **(3-oxo-1-piperazinyl)acetic acid** scaffold provides a robust starting point for developing novel inhibitors targeting various protein kinases.

Conclusion and Future Outlook

(3-Oxo-1-piperazinyl)acetic acid is more than just a chemical intermediate; it is a strategically designed building block that embodies the principles of modern medicinal chemistry. Its synthesis is accessible through well-established chemical transformations, and its structure offers multiple, orthogonal handles for diversification. The inherent properties of the piperazinone core—conformational constraint, hydrogen bonding capacity, and synthetic accessibility—make it a highly valuable scaffold for probing complex biological systems.

As drug discovery continues to move towards molecules with greater three-dimensional complexity to tackle challenging targets, scaffolds like **(3-oxo-1-piperazinyl)acetic acid** will become even more critical.^[2] Future research will likely focus on developing novel stereoselective syntheses of substituted piperazinones and incorporating this versatile scaffold into innovative chemical libraries for high-throughput screening. The proven track record of the piperazine family, combined with the unique advantages of the piperazinone core, ensures that **(3-oxo-1-piperazinyl)acetic acid** and its derivatives will remain a cornerstone of therapeutic innovation for years to come.

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